Cas no 2171205-05-1 ((2S)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-4-hydroxybutanoic acid)

(2S)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-4-hydroxybutanoic acid is a specialized chiral compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, a brominated phenyl ring, and a hydroxylated butanoic acid moiety. Its key advantages include high purity and well-defined stereochemistry, making it suitable for peptide synthesis and medicinal chemistry applications. The Fmoc group ensures selective deprotection under mild conditions, while the bromo substituent offers a reactive handle for further functionalization. The hydroxyl group enhances solubility and provides an additional site for derivatization. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and as a building block for bioactive molecule development. Its structural features support precise modifications in complex organic frameworks.
(2S)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-4-hydroxybutanoic acid structure
2171205-05-1 structure
Product name:(2S)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-4-hydroxybutanoic acid
CAS No:2171205-05-1
MF:C26H23BrN2O6
MW:539.374626398087
CID:6564522
PubChem ID:165516649

(2S)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-4-hydroxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-4-hydroxybutanoic acid
    • EN300-1498071
    • 2171205-05-1
    • (2S)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-4-hydroxybutanoic acid
    • Inchi: 1S/C26H23BrN2O6/c27-16-11-15(24(31)29-23(9-10-30)25(32)33)12-17(13-16)28-26(34)35-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,11-13,22-23,30H,9-10,14H2,(H,28,34)(H,29,31)(H,32,33)/t23-/m0/s1
    • InChI Key: VHJRZYCMBDRQSY-QHCPKHFHSA-N
    • SMILES: BrC1=CC(C(N[C@H](C(=O)O)CCO)=O)=CC(=C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 538.07395g/mol
  • Monoisotopic Mass: 538.07395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 744
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 125Ų
  • XLogP3: 3.9

(2S)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-4-hydroxybutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1498071-10000mg
(2S)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-4-hydroxybutanoic acid
2171205-05-1
10000mg
$14487.0 2023-09-28
Enamine
EN300-1498071-50mg
(2S)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-4-hydroxybutanoic acid
2171205-05-1
50mg
$2829.0 2023-09-28
Enamine
EN300-1498071-500mg
(2S)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-4-hydroxybutanoic acid
2171205-05-1
500mg
$3233.0 2023-09-28
Enamine
EN300-1498071-5000mg
(2S)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-4-hydroxybutanoic acid
2171205-05-1
5000mg
$9769.0 2023-09-28
Enamine
EN300-1498071-250mg
(2S)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-4-hydroxybutanoic acid
2171205-05-1
250mg
$3099.0 2023-09-28
Enamine
EN300-1498071-1.0g
(2S)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-4-hydroxybutanoic acid
2171205-05-1
1g
$0.0 2023-06-05
Enamine
EN300-1498071-2500mg
(2S)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-4-hydroxybutanoic acid
2171205-05-1
2500mg
$6602.0 2023-09-28
Enamine
EN300-1498071-100mg
(2S)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-4-hydroxybutanoic acid
2171205-05-1
100mg
$2963.0 2023-09-28
Enamine
EN300-1498071-1000mg
(2S)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-4-hydroxybutanoic acid
2171205-05-1
1000mg
$3368.0 2023-09-28

Additional information on (2S)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-4-hydroxybutanoic acid

Research Brief on (2S)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-4-hydroxybutanoic acid (CAS: 2171205-05-1)

The compound (2S)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-4-hydroxybutanoic acid (CAS: 2171205-05-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.

Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of peptide-based therapeutics. The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and the bromo-substituted phenyl ring makes it a versatile building block for solid-phase peptide synthesis (SPPS). Researchers have successfully utilized this compound to develop novel peptide inhibitors targeting specific enzymes involved in inflammatory and oncogenic pathways.

In a 2023 study published in the Journal of Medicinal Chemistry, the compound was employed to synthesize a series of peptidomimetics with enhanced binding affinity for the proteasome. The results demonstrated that derivatives of (2S)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-4-hydroxybutanoic acid exhibited potent inhibitory activity against the 20S proteasome, suggesting its potential as a lead compound for cancer therapy. The study also noted the compound's favorable pharmacokinetic properties, including improved stability and bioavailability compared to traditional peptide-based inhibitors.

Another significant application of this compound lies in its use as a probe for studying protein-protein interactions (PPIs). A 2022 study in ACS Chemical Biology reported the development of a fluorescently labeled derivative of the compound, which was used to visualize and quantify PPIs in live cells. This innovative approach provides a powerful tool for understanding the molecular mechanisms underlying diseases such as neurodegenerative disorders and autoimmune conditions.

Future research directions for this compound include further optimization of its chemical structure to enhance its therapeutic efficacy and reduce potential side effects. Additionally, its application in targeted drug delivery systems, such as antibody-drug conjugates (ADCs), is an area of active investigation. The versatility and potential of (2S)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-4-hydroxybutanoic acid make it a promising candidate for advancing both basic research and clinical applications in the chemical biology and pharmaceutical fields.

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